molecular formula C16H16N4O2S B10909639 5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10909639
M. Wt: 328.4 g/mol
InChI Key: PJQBBJLQGJLDGC-LICLKQGHSA-N
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Description

5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The furan ring is then introduced through a condensation reaction with a phenoxy-substituted aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-ETHYL-4-({(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-ethyl-4-[(E)-[5-(phenoxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N4O2S/c1-2-15-18-19-16(23)20(15)17-10-13-8-9-14(22-13)11-21-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,19,23)/b17-10+

InChI Key

PJQBBJLQGJLDGC-LICLKQGHSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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